

Solubility Profile of 4-(Chloromethyl)-4-methyloctane: A Technical Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

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Part 1: Executive Summary & Physicochemical Context[1]

4-(Chloromethyl)-4-methyloctane (CAS 1797350-93-6) is a branched alkyl halide intermediate often encountered in the synthesis of complex lipophilic surfactants or functionalized polymers.[1] Its solubility profile is governed strictly by its structural dichotomy: a highly hydrophobic C10-alkane skeleton (lipophilic domain) versus a localized, moderately polar carbon-chlorine bond (dipolar domain).[1]

For researchers in drug development and organic synthesis, understanding this molecule's solubility is critical for:

- **Reaction Optimization:** Selecting the correct medium for nucleophilic substitution () or elimination () reactions.[1]
- **Workup Strategy:** Designing efficient liquid-liquid extraction protocols.

- Purification: Choosing mobile phases for flash chromatography.

Structural Analysis & Predicted Properties

The molecule consists of an octane backbone with a quaternary carbon at position 4, bearing both a methyl group and a chloromethyl moiety.^[1] This steric bulk at the C4 position influences solvation kinetics but does not fundamentally alter the thermodynamics driven by the C10 lipophilicity.^[1]

Property	Value (Estimated)	Significance
Molecular Formula		High carbon content indicates high lipophilicity. ^[1]
Molecular Weight	~176.73 g/mol	Moderate volatility; amenable to GC analysis. ^[1]
LogP (Octanol/Water)	~5.2 - 5.8	Highly hydrophobic; practically insoluble in water. ^[1]
Hansen Dispersion ()	~16.5 MPa	Dominant interaction force (London Dispersion). ^[1]
Hansen Polarity ()	~4.0 MPa	Low polarity contribution from C-Cl bond. ^[1]

Part 2: Solubility Profile in Organic Solvents^{[1][2]}

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, specifically matching the solute's Cohesive Energy Density (CED) with the solvent's Hansen Solubility Parameters (HSP).

Hydrocarbons (Excellent Solubility)

- Solvents: n-Hexane, n-Heptane, Cyclohexane, Toluene.^[1]
- Mechanism: The solute is primarily aliphatic.^[1] The London Dispersion forces of the solvent perfectly match the solute's backbone.^[1]

- Application: Ideal for recrystallization (if cooling induces precipitation) or as a non-polar phase in liquid-liquid extractions.[1]

Chlorinated Solvents (Excellent Solubility)

- Solvents: Dichloromethane (DCM), Chloroform (), 1,2-Dichloroethane.[1]
- Mechanism: These solvents possess high dispersion forces and moderate polarity, stabilizing the chloromethyl group via dipole-dipole interactions without disrupting the hydrophobic hydration shell.[1]
- Application: Preferred solvents for synthesis and NMR analysis ().[1]

Ethers and Esters (Good to Excellent Solubility)[1]

- Solvents: Tetrahydrofuran (THF), Diethyl Ether (), Ethyl Acetate (EtOAc).[1]
- Mechanism: Ethers act as weak Lewis bases.[1] While **4-(Chloromethyl)-4-methyloctane** is not a strong Lewis acid, the polarizability match allows for complete miscibility.[1]
- Application: Standard solvents for Grignard formation or lithiation reactions involving this intermediate.[1]

Polar Protic Solvents (Poor to Insoluble)

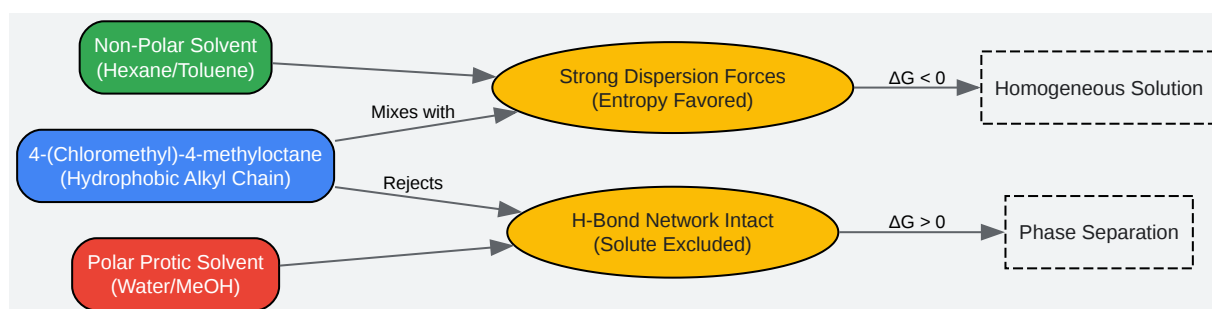
- Solvents: Water, Methanol, Ethylene Glycol.[1]
- Mechanism: The high hydrogen-bonding energy density () of these solvents creates a cohesive network that the hydrophobic alkyl chain cannot penetrate (the "Hydrophobic Effect").[1]
- Application: Used as anti-solvents to crash the product out of solution during purification.[1]

Summary Table: Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Primary Interaction
Aliphatic Hydrocarbons	Hexane, Heptane	High (>100 mg/mL)	London Dispersion
Aromatic Hydrocarbons	Toluene, Xylene	High (>100 mg/mL)	-interaction / Dispersion
Chlorinated	DCM, Chloroform	High (>100 mg/mL)	Dipole-Dipole / Dispersion
Ethers	THF, MTBE	High (>100 mg/mL)	Weak Dipole / Dispersion
Polar Aprotic	Acetone, DMSO	Moderate	Dipole-Dipole
Polar Protic	Methanol, Ethanol	Low	Hydrophobic Repulsion
Aqueous	Water	Insoluble (<0.1 mg/mL)	Hydrophobic Repulsion

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation thermodynamics. The solute dissolves when the energy gained from Solute-Solvent interactions outweighs the energy required to break Solvent-Solvent cohesive forces.^[1]



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Figure 1: Thermodynamic decision tree for solubility based on solvent polarity and hydrogen bonding capacity.[1]

Part 4: Experimental Protocol for Solubility Determination

As a scientist, relying on predictions is insufficient for critical process definitions.[1] The following protocol provides a self-validating method to determine the exact solubility limit, essential for generating solubility curves for crystallization.

Method: Saturation Shake-Flask with GC-FID Quantification[1]

Objective: Determine the saturation concentration () of **4-(Chloromethyl)-4-methyloctane** in a target solvent at

Prerequisites:

- Analytical Standard of **4-(Chloromethyl)-4-methyloctane** (>98% purity).[1]
- Gas Chromatography (GC) system with Flame Ionization Detector (FID).[1]
- 0.45

PTFE Syringe Filters (hydrophobic compatible).[1]

Workflow:

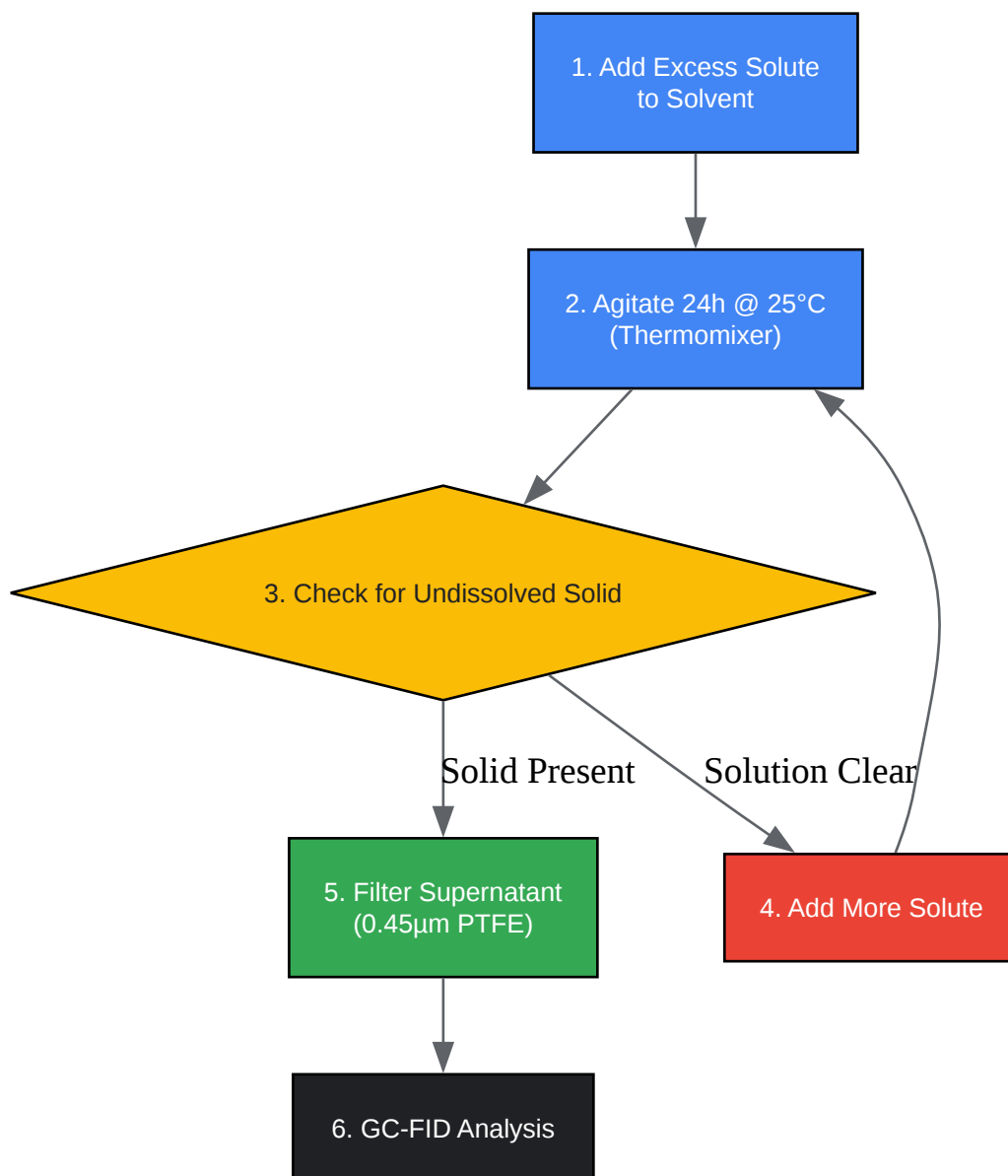
- Preparation: Add excess solid/liquid solute (approx. 500 mg) to 2 mL of the target solvent in a crimp-top vial.
- Equilibration: Agitate the vial at

for 24 hours using a thermomixer (1000 RPM).

- Visual Check: Ensure undissolved solute remains. If clear, add more solute and repeat.[1]
- Sampling: Stop agitation and allow phases to settle for 1 hour.
- Filtration: Draw the supernatant and filter through a 0.45

PTFE filter into a GC vial.

- Dilution: Dilute the filtrate 1:100 with a carrier solvent (e.g., Hexane) to fit within the GC calibration curve.
- Quantification: Inject into GC-FID. Calculate concentration using an external calibration curve.



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Figure 2: Step-by-step workflow for determining saturation solubility.

Part 5: Applications & Handling[1]

Synthesis Implications

In nucleophilic substitution reactions (e.g., converting the chloride to an amine or azide), the choice of solvent controls the reaction rate.[1]

- Protic Solvents (MeOH): Will retard

reactions by solvating the nucleophile.[1]

- Polar Aprotic (DMF/Acetonitrile): Enhance

reactivity but may require heating to dissolve this highly lipophilic substrate.[1] A co-solvent system (e.g., Toluene/DMF) is often required to balance substrate solubility with nucleophile activity.[1]

Safety & Storage

- Hydrolysis Risk: While lipophilic, prolonged exposure to moisture in polar solvents (like wet acetone) can lead to slow hydrolysis of the C-Cl bond, releasing HCl.[1] Store in dry, non-polar solvents or under inert atmosphere.

References

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